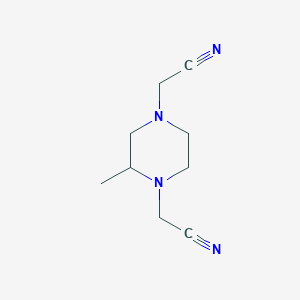

2-Methyl-1,4-piperazinediacetonitrile

Description

Structure

3D Structure

Properties

CAS No. |

58619-57-1 |

|---|---|

Molecular Formula |

C9H14N4 |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

2-[4-(cyanomethyl)-3-methylpiperazin-1-yl]acetonitrile |

InChI |

InChI=1S/C9H14N4/c1-9-8-12(4-2-10)6-7-13(9)5-3-11/h9H,4-8H2,1H3 |

InChI Key |

FUEDQQHTMWITRL-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CCN1CC#N)CC#N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 1,4 Piperazinediacetonitrile

Retrosynthetic Analysis of the 2-Methyl-1,4-piperazinediacetonitrile Skeleton

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections are the carbon-nitrogen bonds formed during the introduction of the acetonitrile (B52724) groups and the bonds constituting the piperazine (B1678402) ring itself.

The most logical initial disconnection is at the N1 and N4 positions of the piperazine ring, breaking the bonds to the cyanomethyl (-CH₂CN) groups. This functional group interconversion (FGI) approach simplifies the target molecule to the key intermediate, 2-methylpiperazine (B152721). This disconnection suggests a synthetic strategy involving the dialkylation of 2-methylpiperazine with a suitable cyanomethylating agent.

A further retrosynthetic step involves the deconstruction of the 2-methylpiperazine ring. This can be envisioned through the disconnection of two C-N bonds, leading to acyclic precursors. A common strategy for piperazine ring synthesis involves the cyclization of an appropriate amino alcohol or diamine derivative. For instance, 2-methylpiperazine can be traced back to N-(β-hydroxypropyl)ethylenediamine, indicating an intramolecular cyclization pathway. iitm.ac.in

This two-tiered retrosynthetic analysis identifies two primary building blocks for the synthesis:

A C2-building block with two amine functionalities (e.g., ethylenediamine).

A C3-building block that introduces the methyl group and the remaining ring atoms (e.g., a propylene (B89431) oxide derivative or 1-amino-2-propanol).

A C2-building block for the side chains (e.g., a haloacetonitrile or a formaldehyde (B43269)/cyanide equivalent).

Precursor Identification and Starting Material Selection

Based on the retrosynthetic analysis, the pivotal precursor for the synthesis of this compound is 2-methylpiperazine . The selection of this starting material is strategic as it already contains the core heterocyclic structure with the desired methyl substitution. The synthesis of 2-methylpiperazine itself can be achieved through several routes.

One notable method is the photocatalytic intramolecular cyclization of N-(β-hydroxypropyl)ethylenediamine. This approach utilizes semiconductor-zeolite composite catalysts to facilitate the reaction, offering a novel and eco-friendly pathway to the key intermediate. iitm.ac.in Other established methods include the resolution of racemic mixtures with chiral reagents to obtain specific enantiomers if required. researchgate.net

With 2-methylpiperazine as the central precursor, the next critical selection involves the reagent for introducing the two acetonitrile moieties. Several options exist:

Haloacetonitriles: Chloroacetonitrile (B46850) or bromoacetonitrile (B46782) are highly effective electrophiles for the N-alkylation of secondary amines like piperazine.

Strecker-type Reagents: A combination of formaldehyde and a cyanide salt (e.g., sodium cyanide or potassium cyanide) can be used. This proceeds via the formation of an intermediate aminol and subsequent displacement by the cyanide ion.

Glycolonitrile: This reagent can be used in a reductive amination process to introduce the cyanomethyl group.

The choice of starting material will depend on factors such as commercial availability, cost, reaction efficiency, and the desired scale of the synthesis.

Direct Synthesis Approaches

Direct synthesis focuses on constructing the target molecule from the identified precursors. This involves the formation of the piperazine ring followed by the introduction of the nitrile side chains.

Condensation Reactions for Piperazine Ring Formation

The formation of the substituted piperazine ring is a critical step. As identified in the retrosynthesis, the intramolecular cyclization of N-(β-hydroxypropyl)ethylenediamine is a viable method for producing 2-methylpiperazine. iitm.ac.in This reaction is typically a dehydration-cyclization process. The use of photocatalysis with semiconductor-zeolite composites represents an advanced method for this transformation. iitm.ac.in

| Method | Precursor | Catalyst/Conditions | Product | Reference |

| Photocatalytic Cyclization | N-(β-hydroxypropyl)ethylenediamine | UV irradiation, TiO₂–Hβ composite, O₂ stream | 2-Methylpiperazine | iitm.ac.in |

This table is interactive. Click on the headers to sort.

Alkylation/Cyanation Reactions for Nitrile Introduction

Once 2-methylpiperazine is obtained, the introduction of the two acetonitrile groups is typically achieved through N-alkylation. This involves the reaction of the secondary amine groups at the N1 and N4 positions with a suitable electrophile.

A common and effective method is the reaction of 2-methylpiperazine with two or more equivalents of a haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile, in the presence of a base. The base (e.g., potassium carbonate or triethylamine) is necessary to neutralize the hydrohalic acid formed during the reaction.

Reaction Scheme: 2-Methylpiperazine + 2 X-CH₂CN + Base → this compound + 2 Base·HX (where X = Cl, Br)

An alternative approach is a variation of the Strecker synthesis. In this method, 2-methylpiperazine is reacted with formaldehyde and a cyanide source, such as sodium or potassium cyanide. This reaction proceeds via the in situ formation of cyanomethyl groups on the nitrogen atoms. This method avoids the use of potentially lachrymatory haloacetonitriles.

| Alkylation Method | Reagents | Typical Base/Solvent | Key Features |

| Direct Alkylation | Chloroacetonitrile or Bromoacetonitrile | K₂CO₃ or Et₃N / Acetonitrile or DMF | Direct, high-yielding, requires handling of lachrymatory reagents. |

| Strecker-type Reaction | Formaldehyde, NaCN or KCN | Water, often with pH control | Avoids haloacetonitriles, proceeds through an aminol intermediate. |

This table is interactive. Click on the headers to sort.

Reaction Mechanism Elucidation of Key Synthetic Steps

The mechanisms for the key synthetic steps are well-established in organic chemistry.

N-Alkylation with Haloacetonitriles: The mechanism for this reaction is a bimolecular nucleophilic substitution (Sₙ2). The lone pair of electrons on the nitrogen atom of 2-methylpiperazine acts as a nucleophile, attacking the electrophilic methylene (B1212753) carbon of the haloacetonitrile. This attack displaces the halide ion (chloride or bromide) as a leaving group. The reaction occurs twice to functionalize both nitrogen atoms of the piperazine ring. The presence of a base is crucial to deprotonate the resulting ammonium (B1175870) salt, regenerating the neutral amine for the second alkylation and preventing the formation of hydrohalide salts that would quench the nucleophilicity of the amine.

Strecker-type Cyanomethylation: This reaction begins with the nucleophilic attack of the secondary amine (2-methylpiperazine) on the carbonyl carbon of formaldehyde. This forms a hemiaminal (aminol) intermediate. In an aqueous acidic or neutral medium, this intermediate can lose a molecule of water to form a reactive iminium ion. The cyanide ion (from NaCN or KCN) then acts as a nucleophile, attacking the iminium ion to form the α-aminonitrile product. This process is repeated on the second nitrogen atom to yield the final diacetonitrile compound.

Indirect Synthesis via Derivatization of Analogous Piperazines

An alternative to the direct alkylation of 2-methylpiperazine is the synthesis via the derivatization of an analogous, pre-functionalized piperazine. This approach can be advantageous if the starting piperazine derivative is more readily accessible or if this route offers better control over the reaction.

One plausible indirect route starts with 1,4-bis(2-hydroxyethyl)-2-methylpiperazine . This precursor can be synthesized by reacting 2-methylpiperazine with two equivalents of ethylene (B1197577) oxide. The terminal hydroxyl groups of this diol can then be converted into the desired nitrile functionality in a two-step process:

Activation of Hydroxyl Groups: The primary alcohol groups are first converted into good leaving groups. This is commonly achieved by reacting the diol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. This forms the corresponding ditosylate or dimesylate ester.

Nucleophilic Substitution with Cyanide: The resulting diester is then treated with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like DMSO or DMF. The cyanide ion acts as a nucleophile and displaces the tosylate or mesylate groups via an Sₙ2 reaction to form the final product, this compound.

This indirect method provides an alternative pathway that avoids the direct use of haloacetonitriles and can sometimes offer advantages in terms of purification and handling of intermediates.

Transformations from 1,4-Piperazinediacetonitrile (B105035) Precursors

A direct transformation of 1,4-piperazinediacetonitrile to its 2-methyl derivative would represent an ideal synthetic route. This would involve the selective methylation of one of the C-H bonds at the C2 or C5 position of the piperazine ring. While specific examples of this direct conversion are not readily found, modern organic synthesis offers powerful tools for C-H functionalization that could potentially achieve this transformation.

Recent advancements in photoredox catalysis have enabled the direct C-H functionalization of saturated nitrogen heterocycles like piperazine. These methods often involve the generation of a nitrogen-centered radical cation, followed by deprotonation to form an α-amino radical. This radical can then be trapped by a suitable methyl source.

A hypothetical transformation of 1,4-piperazinediacetonitrile could proceed via a photoredox-catalyzed C-H methylation. In this scenario, a photocatalyst, upon excitation with visible light, would oxidize one of the nitrogen atoms of the piperazine ring. Subsequent deprotonation at the C2 position would generate a key α-amino radical intermediate. This highly reactive species could then be intercepted by a methyl radical source to yield the desired this compound.

Methylation Strategies at the Piperazine Ring

Given the lack of direct precedent for the methylation of 1,4-piperazinediacetonitrile, alternative strategies starting from a pre-methylated piperazine core can be considered. This would involve the initial synthesis of 2-methylpiperazine, followed by the dialkylation of the nitrogen atoms with a reagent that introduces the acetonitrile moiety.

The synthesis of 2-alkyl piperazines can be achieved through various methods, including visible-light-promoted decarboxylative annulation protocols. organic-chemistry.org For instance, a reaction between a suitable glycine-based diamine and an aldehyde under photoredox catalysis can yield 2-substituted piperazines. organic-chemistry.org

Once 2-methylpiperazine is obtained, a double N-alkylation would be required to introduce the two acetonitrile groups. This can typically be achieved by reacting the piperazine with two equivalents of a suitable reagent like bromoacetonitrile or chloroacetonitrile in the presence of a base to neutralize the hydrogen halide byproduct. Careful control of stoichiometry and reaction conditions would be necessary to ensure dialkylation and avoid the formation of mono-alkylated or quaternary ammonium salt byproducts.

Catalytic Systems and Reagents in Synthetic Pathways

The choice of catalyst and reagents is critical in directing the outcome of the synthesis, particularly for achieving the desired selectivity and yield.

Role of Specific Catalysts in Yield and Selectivity

For the hypothetical direct C-H methylation of 1,4-piperazinediacetonitrile, the selection of the photocatalyst would be paramount. Iridium-based photocatalysts are commonly employed for C-H functionalization of amines. encyclopedia.pub The specific ligand environment of the iridium complex can influence the redox potential and, consequently, the efficiency and selectivity of the reaction.

Alternatively, some modern approaches utilize nickel/photoredox dual catalysis for the methylation of (hetero)aryl chlorides, using trimethyl orthoformate as a methyl radical source. bohrium.comnih.gov While this has been applied to aryl systems, the concept of using a readily available solvent as a methyl source under dual catalytic conditions could inspire novel approaches for the methylation of saturated heterocycles.

The table below summarizes some catalytic systems used in the C-H functionalization of piperazine derivatives, which could be adapted for the synthesis of this compound.

| Catalyst System | Reagents | Potential Application | Reference |

| Iridium-based photocatalyst | Methyl radical source | Direct C-H methylation of 1,4-piperazinediacetonitrile | encyclopedia.pub |

| Nickel/Photoredox dual catalyst | Trimethyl orthoformate | C-H methylation using a solvent as the methyl source | bohrium.comnih.gov |

| Palladium catalyst | N/A | Synthesis of 2-substituted piperazines as precursors | organic-chemistry.org |

Solvent Effects and Reaction Medium Optimization

The solvent can significantly influence the reaction rate, selectivity, and even the reaction pathway. In photoredox catalysis, the polarity and coordinating ability of the solvent can affect the stability of charged intermediates and the solubility of the catalyst and reactants. For instance, in iridium-catalyzed regio- and diastereoselective synthesis of C-substituted piperazines, solvents like acetonitrile and benzene (B151609) have been investigated, with the choice impacting conversion and selectivity. nih.gov

For the N-alkylation of a pre-formed 2-methylpiperazine, the choice of solvent would depend on the nature of the alkylating agent and the base used. Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile are often suitable for such nucleophilic substitution reactions.

Stereochemical Control and Diastereoselective Synthesis

The introduction of a methyl group at the C2 position of the piperazine ring creates a stereocenter. Therefore, controlling the stereochemistry to obtain a single enantiomer or a desired diastereomer is a crucial aspect of the synthesis.

Recent advances have demonstrated the potential for iridium-catalyzed regio- and diastereoselective synthesis of C-substituted piperazines. nih.gov These methods often achieve high levels of stereocontrol, leading to the formation of a single diastereomer. nih.gov Such strategies could be explored for the enantioselective synthesis of 2-methylpiperazine as a key intermediate.

Furthermore, asymmetric lithiation of N-Boc protected piperazines using a chiral ligand like sparteine, followed by trapping with an electrophile, has been shown to produce enantiopure α-substituted piperazines. acs.org This approach could potentially be adapted for the asymmetric synthesis of a 2-methylpiperazine derivative.

Process Optimization and Scale-Up Considerations

For any synthetic route to be industrially viable, process optimization and scale-up are essential. Key considerations include the cost and availability of starting materials, reaction efficiency, safety, and the ease of purification.

For a potential photoredox-catalyzed C-H methylation, challenges in scaling up may include the need for specialized photoreactors to ensure efficient light penetration and the cost of the photocatalyst. Continuous flow chemistry is emerging as a powerful tool to address some of these challenges, offering better control over reaction parameters and improved safety.

If a route involving the N-alkylation of 2-methylpiperazine is pursued, optimization would focus on maximizing the yield of the desired dialkylated product while minimizing the formation of byproducts. This could involve careful control of the stoichiometry of the reactants, temperature, and reaction time. The purification of the final product from unreacted starting materials and byproducts would also be a critical step to consider for large-scale production.

Temperature and Pressure Influence

There is currently no available research data detailing the specific influence of temperature and pressure on the synthesis of this compound. General principles of chemical synthesis suggest that temperature would likely play a critical role in the reaction kinetics, with higher temperatures generally leading to faster reaction rates. However, excessive temperatures could also lead to the formation of impurities and degradation of the product. The effect of pressure would be highly dependent on the specific reaction mechanism and the physical state of the reactants. For reactions involving gaseous reagents or intermediates, pressure could significantly influence reaction rates and yields. Without specific studies, any discussion on the optimal temperature and pressure conditions for the synthesis of this particular compound would be purely speculative.

Table 1: Influence of Temperature and Pressure on the Synthesis of this compound

| Temperature (°C) | Pressure (bar) | Yield (%) | Observations |

| Data Not Available | Data Not Available | Data Not Available | No specific studies found. |

| Data Not Available | Data Not Available | Data Not Available | No specific studies found. |

| Data Not Available | Data Not Available | Data Not Available | No specific studies found. |

Reaction Time Studies

Table 2: Effect of Reaction Time on the Synthesis of this compound

| Reaction Time (hours) | Yield (%) | Purity (%) | Notes |

| Data Not Available | Data Not Available | Data Not Available | No specific studies found. |

| Data Not Available | Data Not Available | Data Not Available | No specific studies found. |

| Data Not Available | Data Not Available | Data Not Available | No specific studies found. |

Chemical Transformations and Reactivity of 2 Methyl 1,4 Piperazinediacetonitrile

Reactivity of Nitrile Groups

The carbon-nitrogen triple bond in the nitrile groups of 2-Methyl-1,4-piperazinediacetonitrile is a site of significant chemical reactivity. This polarity allows for a variety of transformations, including hydrolysis, reduction, and nucleophilic additions.

Hydrolysis Reactions to Carboxylic Acids and Amides

The nitrile groups of this compound can be hydrolyzed under acidic or basic conditions to first yield amides and then carboxylic acids. The reaction proceeds in a stepwise manner, with the amide being an isolable intermediate under controlled conditions.

Under acidic conditions , the nitrile nitrogen is protonated, rendering the carbon atom more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of an imidic acid tautomer, which then rearranges to the more stable amide. Further hydrolysis of the amide, which is typically slower, yields the corresponding carboxylic acid and an ammonium (B1175870) salt.

Under basic conditions , the hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. The resulting cyanohydrin-like intermediate is protonated by water to form an imidic acid, which tautomerizes to the amide. Continued hydrolysis of the amide under basic conditions results in the formation of a carboxylate salt and ammonia.

| Reaction Stage | Product |

| Partial Hydrolysis | 2-(4-(cyanomethyl)-2-methylpiperazin-1-yl)acetamide |

| Complete Hydrolysis | 2,2'-(2-methylpiperazine-1,4-diyl)diacetic acid |

Reduction to Primary Amines

The nitrile groups can be reduced to primary amines using various reducing agents. This transformation is a valuable synthetic route for the preparation of diamines. Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., using Raney nickel or palladium on carbon), and sodium borohydride (B1222165) in the presence of a cobalt catalyst.

The reduction with LiAlH₄ involves the nucleophilic addition of hydride ions to the nitrile carbon, followed by workup to yield the primary amine. Catalytic hydrogenation involves the addition of hydrogen across the carbon-nitrogen triple bond in the presence of a metal catalyst.

| Reducing Agent | Product |

| Lithium Aluminum Hydride (LiAlH₄) | 2,2'-(2-methylpiperazine-1,4-diyl)diethanamine |

| Catalytic Hydrogenation (H₂/Catalyst) | 2,2'-(2-methylpiperazine-1,4-diyl)diethanamine |

Nucleophilic Addition Reactions

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), can add to the nitrile to form an intermediate imine salt. Subsequent hydrolysis of this intermediate yields a ketone. This reaction provides a method for the formation of carbon-carbon bonds.

Cycloaddition Reactions (e.g., [2+3] dipolar cycloadditions)

Nitrile groups can participate as dipolarophiles in [2+3] cycloaddition reactions with 1,3-dipoles, such as azides and nitrile oxides. For instance, the reaction with an azide (B81097) (R-N₃) would lead to the formation of a tetrazole ring. These reactions are a powerful tool for the synthesis of five-membered heterocyclic rings.

Reactivity of the Piperazine (B1678402) Ring System

The piperazine ring in this compound contains two tertiary amine nitrogens, which are nucleophilic and can participate in various reactions.

N-Alkylation and N-Acylation Reactions

The lone pairs of electrons on the nitrogen atoms of the piperazine ring make them nucleophilic. However, in this compound, both nitrogen atoms are already substituted. Therefore, further N-alkylation or N-acylation would lead to the formation of quaternary ammonium salts. Reaction with an alkyl halide (R-X) would result in the quaternization of one or both nitrogen atoms, leading to a positively charged piperazinium species. Similarly, reaction with an acyl halide or anhydride (B1165640) would yield a quaternary acylammonium salt. The reactivity would be influenced by steric hindrance from the existing substituents on the piperazine ring.

Ring-Opening and Ring-Expansion Reactions

There is no specific literature detailing the ring-opening or ring-expansion reactions of the this compound ring. Generally, the piperazine ring is a stable six-membered heterocycle and does not readily undergo ring-opening reactions under typical conditions. Such reactions for saturated heterocycles often require harsh conditions or specific activation, for instance, through the formation of aziridinium (B1262131) ions or other strained intermediates, which has not been reported for this compound. Similarly, ring-expansion reactions, such as the Schmidt or Beckmann rearrangements, would necessitate a piperidone precursor, which is not the case here.

Conformational Dynamics of the Piperazine Ring

Specific studies on the conformational dynamics of this compound are absent from the literature. For 2-substituted piperazines, the ring typically adopts a chair conformation to minimize steric strain. nih.gov The substituent at the C-2 position (the methyl group) can exist in either an axial or equatorial position. In many 1-acyl or 1-aryl 2-substituted piperazines, the axial conformation has been found to be preferred. nih.gov

Transformations Involving the Methyl Substituent

Functionalization of the Methyl Group

Direct functionalization of the methyl group on the this compound scaffold has not been specifically described. While methods for the C-H functionalization of piperazine rings have been developed, these typically target the α-amino C-H bonds. mdpi.com Functionalizing the less activated methyl C-H bonds would likely require radical-based or strong base-mediated reactions. For instance, asymmetric lithiation has been used to functionalize N-Boc protected piperazines at the α-position, but this approach is not directly applicable to the methyl group itself. mdpi.comnih.gov

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are efficient processes where three or more reactants combine in a single step. nih.govnih.gov While piperazine and its simpler derivatives are sometimes used as one of the components (typically as the amine) in MCRs like the Ugi or Mannich reactions, there are no published examples where this compound has been utilized as a substrate. The steric hindrance from the methyl group and the electronic properties of the N-cyanomethyl substituents could potentially influence its reactivity in such transformations, but this remains unexplored.

Chemo- and Regioselectivity in Complex Reactions

Discussions of chemo- and regioselectivity require specific, complex reactions in which this compound participates. Due to the lack of documented reactions for this compound, no data or research findings on its selective behavior are available. Theoretical selectivity could be predicted based on its structure—for example, the two nitrogen atoms are inequivalent due to the C-2 methyl group, and the nitrile groups offer sites for nucleophilic addition or hydrolysis. However, without experimental validation, any discussion remains speculative.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of 2-Methyl-1,4-piperazinediacetonitrile in solution. Through one- and two-dimensional NMR experiments, it is possible to map the proton and carbon environments and their connectivity.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the methyl group, the protons on the piperazine (B1678402) ring, and the methylene (B1212753) protons of the acetonitrile (B52724) substituents. The asymmetry introduced by the methyl group at the C2 position makes all piperazine ring protons chemically non-equivalent. The chemical shifts are influenced by the proximity of electronegative nitrogen atoms and the anisotropic effects of the nitrile groups. libretexts.org

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| -CH₃ (on C2) | ~1.1 | Doublet | ~6-7 | 3H |

| H2 (on C2) | ~2.8 - 3.0 | Multiplet | - | 1H |

| H3 (on C3) | ~2.5 - 2.9 | Multiplet | - | 2H |

| H5 (on C5) | ~2.6 - 3.0 | Multiplet | - | 2H |

| H6 (on C6) | ~2.4 - 2.8 | Multiplet | - | 2H |

| -CH₂CN (on N1) | ~3.5 | Singlet | - | 2H |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and other experimental conditions.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are primarily determined by the hybridization and the electronic environment of the carbon atoms.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ (on C2) | ~15 - 20 |

| C2 | ~55 - 60 |

| C3 | ~50 - 55 |

| C5 | ~52 - 57 |

| C6 | ~48 - 53 |

| -CH₂CN (on N1) | ~45 - 50 |

| -CH₂CN (on N4) | ~46 - 51 |

| -C≡N (on N1) | ~117 - 120 |

Note: Predicted values are based on typical chemical shifts for N-alkylpiperazines and acetonitrile moieties. Actual values may vary depending on the solvent and other experimental conditions.

Two-dimensional NMR techniques are indispensable for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the molecular structure. researchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are spin-coupled, typically on adjacent carbon atoms. sdsu.edu Key expected correlations include:

The proton on C2 with the methyl protons and the protons on C3.

Vicinal and geminal couplings between the protons on C3, C5, and C6 of the piperazine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. researchgate.net This would allow for the direct assignment of each carbon atom that bears protons:

The methyl proton signal would correlate with the methyl carbon signal.

Each piperazine ring proton signal would correlate with its corresponding ring carbon signal.

The methylene protons of the acetonitrile groups would correlate with their respective methylene carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the connectivity of different functional groups. sdsu.edu Expected key HMBC correlations would include:

Correlations from the methyl protons to C2 and C3 of the piperazine ring.

Correlations from the methylene protons of the N1-acetonitrile group to C2 and C6 of the piperazine ring.

Correlations from the methylene protons of the N4-acetonitrile group to C3 and C5 of the piperazine ring.

Correlations from the methylene protons of both acetonitrile groups to their respective nitrile carbons.

The piperazine ring in this compound is expected to exist predominantly in a chair conformation. This ring is not static and undergoes a dynamic process of ring inversion, where one chair conformer converts into another. This conformational exchange can be studied using variable-temperature (VT) NMR spectroscopy. beilstein-journals.orgresearchgate.net

At room temperature, this ring inversion is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. As the temperature is lowered, the rate of inversion slows down. At a sufficiently low temperature (the coalescence temperature), the single averaged signal for a pair of exchanging protons will broaden and then resolve into two separate signals, corresponding to the distinct axial and equatorial environments. beilstein-journals.orgnih.gov The energy barrier (ΔG‡) for this conformational exchange can be calculated from the coalescence temperature and the frequency difference between the exchanging signals. For substituted piperazines, these energy barriers are typically in the range of 40-60 kJ/mol. nih.govrsc.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

HRMS is a critical technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass. For this compound (molecular formula: C₉H₁₄N₄), the theoretical exact mass can be calculated.

Predicted HRMS Data for this compound

| Ion | Molecular Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₉H₁₅N₄⁺ | 179.1300 |

In addition to exact mass determination, mass spectrometry provides structural information through the analysis of fragmentation patterns. The fragmentation of this compound would likely proceed through cleavage of the bonds alpha to the nitrogen atoms, a common pathway for amines.

Predicted Major Fragmentation Pathways

Loss of a cyanomethyl radical: Cleavage of the N-CH₂CN bond would result in a stable piperazinyl cation.

Ring fragmentation: Cleavage of the C-C bonds within the piperazine ring can lead to various smaller fragment ions.

Loss of a methyl radical: Cleavage of the C-CH₃ bond at the C2 position.

Infrared (IR) Spectroscopy for Functional Group Vibrational Modes

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of this compound would be characterized by the vibrations of its nitrile and aliphatic C-H and C-N bonds. As a tertiary amine, it will not show N-H stretching vibrations. wpmucdn.comorgchemboulder.com

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aliphatic (CH₃, CH₂, CH) | 2850 - 3000 | Medium-Strong |

| C≡N Stretch | Nitrile | 2240 - 2260 | Sharp, Strong |

| C-H Bend | Aliphatic (CH₂, CH₃) | 1350 - 1470 | Medium |

The most diagnostic peak in the IR spectrum would be the sharp, strong absorption of the nitrile (C≡N) stretch around 2250 cm⁻¹. spectroscopyonline.comlibretexts.org

X-ray Crystallography for Solid-State Molecular Geometry and Packing

For this compound, this technique would be invaluable in confirming its molecular conformation, such as the chair or boat conformation of the piperazine ring, and the spatial orientation of the methyl and acetonitrile substituents. The packing arrangement would provide insights into the solid-state stability and properties of the compound.

Despite a thorough search, no publicly available X-ray crystallographic data for this compound could be located. Therefore, a data table detailing its crystallographic parameters cannot be provided at this time.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule. When monochromatic light interacts with a molecule, it can be scattered inelastically, resulting in a shift in the energy of the scattered photons. This energy shift corresponds to the vibrational energy levels of the molecule and is unique to its structure, providing a "fingerprint" for identification.

The Raman spectrum of this compound would be expected to show characteristic peaks corresponding to the various functional groups present in the molecule. Key vibrational modes would include:

C-H stretching vibrations from the methyl group and the piperazine ring.

C-N stretching vibrations within the piperazine ring and the acetonitrile groups.

C≡N stretching vibration of the nitrile groups, which typically appears as a sharp, intense band in the 2200-2300 cm⁻¹ region.

Piperazine ring vibrations , including ring breathing and deformation modes.

Analysis of these vibrational modes would allow for the confirmation of the molecular structure and could be used for qualitative and quantitative analysis.

As with the crystallographic data, a specific Raman spectrum for this compound has not been reported in the available scientific literature. Consequently, a data table of its characteristic Raman shifts cannot be compiled.

Future experimental studies are required to determine the crystallographic and Raman spectroscopic data for this compound, which would enable a complete and detailed analysis as outlined in this article.

Theoretical and Computational Chemistry Studies

Electronic Structure Calculations (e.g., DFT) for Ground State Properties

The foundational analysis of any molecule via computational chemistry begins with the determination of its ground state properties. Density Functional Theory (DFT) is a robust and widely used method for this purpose, balancing computational cost with high accuracy.

Methodology: DFT calculations would be performed using a functional such as B3LYP or a more modern functional like ωB97X-D, which accounts for dispersion forces. A Pople-style basis set, such as 6-311+G(d,p), would typically be employed to provide a good description of the electronic distribution, including polarization and diffuse functions for the nitrogen and cyano groups. The geometry of 2-Methyl-1,4-piperazinediacetonitrile would be fully optimized to find the minimum energy structure.

Anticipated Research Findings: From these calculations, a wealth of information about the molecule's ground state can be obtained. This includes optimized bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. Furthermore, electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be determined. The HOMO-LUMO gap is a critical parameter, offering insights into the molecule's kinetic stability and electronic excitability.

Table 1: Illustrative Calculated Ground State Properties for this compound

| Property | Illustrative Value | Description |

| Total Energy (Hartree) | -668.12345 | The total electronic energy of the molecule in its optimized ground state. |

| HOMO Energy (eV) | -6.5 | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| LUMO Energy (eV) | -0.8 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap (eV) | 5.7 | An indicator of chemical reactivity and electronic transition energy. |

| Dipole Moment (Debye) | 2.5 | A measure of the overall polarity of the molecule. |

Conformational Analysis using Molecular Mechanics and Quantum Chemical Methods

The flexibility of the piperazine (B1678402) ring and its substituents means that this compound can exist in multiple conformations. Understanding the relative energies of these conformers is crucial for predicting its behavior.

Methodology: A common approach is to first perform a broad conformational search using a computationally inexpensive method like Molecular Mechanics (MM) with a force field such as MMFF94. nih.gov This search would identify a set of low-energy conformers. Each of these conformers would then be subjected to a more accurate geometry optimization and energy calculation using DFT, as described in the previous section. The piperazine ring itself is known to adopt chair and boat conformations, and the orientation of the methyl and acetonitrile (B52724) groups (axial vs. equatorial) would be the primary focus. nih.govrsc.orgrsc.org

Anticipated Research Findings: This analysis would reveal the global minimum energy conformation and the relative energies of other stable conformers. It is expected that the most stable conformer would feature the piperazine ring in a chair conformation to minimize steric strain. The bulky acetonitrile and methyl substituents would likely prefer equatorial positions to reduce 1,3-diaxial interactions. The results would be presented as a potential energy surface, showing the energy barriers for interconversion between different conformers. Boltzmann population analysis at a given temperature would indicate the prevalence of each conformer in an equilibrium state.

Table 2: Hypothetical Relative Energies and Boltzmann Population of Major Conformers

| Conformer ID | Piperazine Ring | Methyl Group | Acetonitrile Groups | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Conf-1 | Chair | Equatorial | Equatorial, Equatorial | 0.00 | 95.8 |

| Conf-2 | Chair | Axial | Equatorial, Equatorial | 2.5 | 1.5 |

| Conf-3 | Skew-Boat | Equatorial | Equatorial, Equatorial | 4.0 | 0.2 |

| Conf-4 | Chair | Equatorial | Axial, Equatorial | 3.0 | 0.8 |

Reaction Mechanism Predictions and Transition State Elucidation

Computational chemistry is instrumental in mapping out potential reaction pathways, which is particularly relevant for understanding the synthesis, degradation, or metabolic fate of a molecule.

Methodology: For a proposed reaction, such as N-alkylation, hydrolysis of the nitrile groups, or oxidation, DFT would be used to model the reactants, products, and any intermediates. Transition State (TS) search algorithms, like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods, would be employed to locate the saddle point on the potential energy surface corresponding to the TS. Frequency calculations are then performed to confirm the nature of the stationary points (minima for reactants/products, one imaginary frequency for a TS).

Anticipated Research Findings: This analysis would provide a detailed, step-by-step mechanism for a given reaction. The activation energy (the energy difference between the reactants and the transition state) for each step would be calculated, allowing for the identification of the rate-determining step. For instance, studying the hydrolysis of the acetonitrile groups would involve modeling the approach of water or hydroxide (B78521), the formation of a tetrahedral intermediate, and subsequent proton transfers, providing activation barriers for each elementary step. Such studies have been successfully applied to understand complex reaction mechanisms in piperazine systems, such as nitrosation and degradation. nih.govfigshare.com

Spectroscopic Property Simulations (e.g., NMR chemical shifts, IR frequencies)

The simulation of spectra is a key application of computational chemistry, aiding in the interpretation of experimental data and confirming molecular structures.

Methodology: Using the optimized ground state geometry from DFT calculations, vibrational frequencies can be computed. These frequencies correspond to the peaks in an infrared (IR) spectrum. Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The calculated absolute shielding values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane) calculated at the same level of theory.

Anticipated Research Findings: The simulated IR spectrum would show characteristic vibrational modes, such as C-H stretching from the methyl and methylene (B1212753) groups, C≡N stretching from the nitrile groups (typically a sharp, intense peak), and C-N stretching from the piperazine ring. The predicted NMR spectrum would provide chemical shifts for each unique proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule. These predicted shifts are invaluable for assigning peaks in an experimental spectrum and can be used to distinguish between different isomers or conformers.

Table 3: Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts (ppm)

| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

| -CH₃ | 15-20 | 1.1-1.3 |

| Piperazine -CH(CH₃)- | 55-60 | 2.8-3.0 |

| Piperazine -CH₂- (adjacent to N) | 50-55 | 2.5-2.8 |

| -CH₂CN | 45-50 | 3.4-3.6 |

| -C≡N | 115-120 | - |

Charge Distribution and Electrostatic Potential Mapping

The distribution of electrons within a molecule dictates its electrostatic properties and is fundamental to understanding its interactions with other molecules.

Methodology: Partial atomic charges can be calculated using various population analysis schemes, such as Mulliken, Natural Bond Orbital (NBO), or Atoms in Molecules (AIM). A more intuitive representation is the Molecular Electrostatic Potential (MEP) map. The MEP is calculated and plotted onto the molecule's electron density surface.

Anticipated Research Findings: The MEP map would visualize the electron-rich and electron-poor regions of this compound. Regions of negative potential (typically colored red or yellow) are expected around the nitrogen atoms of the piperazine ring and, most prominently, the nitrogen atoms of the cyano groups, indicating their role as hydrogen bond acceptors or sites for electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms, particularly those on the methyl and methylene groups. This mapping provides a clear picture of where the molecule is most likely to engage in electrostatic interactions.

Intermolecular Interaction Studies (if forming complexes with other chemical entities)

Understanding how this compound interacts with other molecules, such as solvents, receptors, or reactants, is crucial for predicting its behavior in a condensed phase.

Methodology: To study the interaction with another molecule (e.g., a water molecule or a metal ion), a supramolecular complex would be constructed and its geometry optimized using DFT, often with dispersion corrections. The interaction energy would be calculated and corrected for basis set superposition error (BSSE) using the counterpoise correction method. Non-covalent interaction (NCI) plots or AIM analysis could be used to visualize and characterize the nature of the interactions (e.g., hydrogen bonds, van der Waals forces).

Anticipated Research Findings: This analysis would quantify the strength and nature of intermolecular bonds. For example, a study of its interaction with water would likely reveal strong hydrogen bonds forming between the water hydrogens and the nitrogen atoms of the piperazine and cyano groups. If studying interactions with a metal cation, the calculations would identify the preferred coordination sites (the amine or nitrile nitrogens) and the binding energy, providing insight into its potential as a chelating agent.

Structure-Property Relationship Modeling via Computational Descriptors

By calculating a wide range of molecular descriptors, it is possible to build quantitative structure-property relationship (QSPR) or quantitative structure-activity relationship (QSAR) models.

Methodology: A large set of descriptors for this compound would be calculated from its optimized 3D structure. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or quantum-chemical (e.g., HOMO/LUMO energies, partial charges). These descriptors can then be used in statistical models to predict various properties, such as solubility, boiling point, or biological activity, by correlating them with experimental data from a series of related compounds.

Anticipated Research Findings: This approach would place this compound within a chemical space defined by its descriptors. For example, by calculating descriptors like the polar surface area (PSA) and the logarithm of the octanol-water partition coefficient (logP), predictions could be made about its membrane permeability and bioavailability. A QSPR model could predict its retention time in chromatography or its toxicity based on its structural and electronic features. This provides a rapid, in silico method for screening properties without the need for extensive laboratory experiments.

Role As a Synthetic Building Block and Precursor in Chemical Synthesis

Construction of Complex Organic Scaffolds

The 2-methylpiperazine (B152721) core of 2-Methyl-1,4-piperazinediacetonitrile provides a robust and versatile scaffold for the construction of more complex organic molecules. The piperazine (B1678402) ring can be conformationally restricted through various synthetic strategies, such as the introduction of bridges across the 2- and 6-positions, to create rigid scaffolds. nih.gov This conformational constraint is highly desirable in drug discovery for presenting pharmacophores in a defined orientation to fit precisely into the binding pockets of biological targets. nih.gov

The presence of the methyl group on the piperazine ring introduces an element of asymmetry, which can be exploited in stereoselective syntheses. Chiral 2-methylpiperazine is a widely used building block in organic synthesis, with established methods for its resolution and preparation. researchgate.net

The nitrile functionalities of the acetonitrile (B52724) side chains are highly versatile and can be transformed into a variety of other functional groups. For instance, nitriles can be reduced to primary amines or hydrolyzed to carboxylic acids. nih.gov This allows for the elaboration of the piperazine scaffold with a diverse range of substituents, leading to the creation of complex and functionally rich molecular architectures.

Precursor to Polydentate Ligands for Coordination Chemistry

Piperazine derivatives are excellent precursors for the synthesis of polydentate ligands, which are crucial in coordination chemistry for chelating metal ions. bas.bgbiointerfaceresearch.com The two nitrogen atoms of the piperazine ring, along with other donor atoms introduced through functionalization, can coordinate to a metal center. biointerfaceresearch.com

The cyanomethyl groups in this compound can be readily converted into other coordinating groups. For example, hydrolysis of the nitrile groups would yield carboxylic acid functionalities, creating a ligand with both nitrogen and oxygen donor atoms. Reduction of the nitriles to primary amines would result in a tetradentate ligand with four nitrogen donor atoms. This versatility allows for the design and synthesis of ligands with specific coordination properties tailored for different metal ions and applications, such as in catalysis or medical imaging. The incorporation of a piperazine moiety into macrocyclic ligands has been shown to enhance the stability of the corresponding metal complexes. nih.gov

Intermediate in the Synthesis of Heterocyclic Systems

The cyanomethyl group is a valuable synthon in the synthesis of various heterocyclic compounds. quimicaorganica.org The reactivity of the nitrile group allows for its participation in intramolecular cyclization reactions to form new rings. quimicaorganica.org For instance, visible light-mediated photocatalysis can be used to generate cyanomethyl radicals from acetonitrile, which can then participate in cyanomethylarylation of alkenes to construct a diverse array of nitrogenous heterocyclic compounds, including indolines and isoquinolinones. beilstein-journals.orgnih.gov

The piperazine core itself can be a part of a larger heterocyclic system. Isocyanide-based multicomponent reactions (IMCRs) provide efficient access to a wide variety of piperazine-derived scaffolds, including monocyclic, bicyclic, and polycyclic fused piperazines. rug.nl The presence of the reactive nitrile groups in this compound offers the potential for this molecule to serve as a key intermediate in the synthesis of novel and complex heterocyclic systems through various cyclization strategies.

Application in the Design of Novel Molecular Architectures

The piperazine scaffold is a cornerstone in the design of novel molecular architectures with diverse pharmacological applications. nih.govresearchgate.netwisdomlib.org Its ability to be readily functionalized at both nitrogen atoms allows for the creation of a vast chemical space. rsc.org While a significant portion of piperazine-containing drugs are substituted only at the nitrogen positions, there is growing interest in exploring carbon-substituted piperazines to access novel structural diversity. rsc.orgmdpi.com

This compound, with its C2-methyl substitution, represents a step towards this underexplored chemical space. The combination of the chiral 2-methylpiperazine core and the versatile N-acetonitrile side chains provides a template for the design of new molecular architectures with potentially unique biological activities. The synthesis of N,N-bis(arylalkyl)piperazine derivatives has been explored for developing multidrug resistance reversing agents, highlighting the importance of the substituents on the piperazine nitrogens. nih.gov

Development of Divergent Synthetic Libraries

The modular nature of the 2-methylpiperazine scaffold makes it an ideal core for the development of divergent synthetic libraries. Starting from this compound, a multitude of derivatives can be generated by transforming the nitrile functionalities.

For example, a library of amides could be synthesized by partial hydrolysis of the nitriles followed by coupling with a diverse set of amines. Alternatively, reduction of the nitriles to primary amines would provide two points for further derivatization, allowing for the introduction of a wide range of substituents through reactions such as acylation, alkylation, or sulfonylation. This approach enables the rapid generation of a large number of structurally diverse compounds, which is a key strategy in drug discovery and materials science for identifying molecules with desired properties. The piperazine scaffold has been successfully utilized in the construction of diverse chemical libraries for various therapeutic targets. nih.gov

Data Tables

| Compound Name | Role/Application | Reference |

| This compound | Versatile synthetic building block and precursor | Inferred from related compounds |

| 2-Methylpiperazine | Building block in pharmaceuticals and agrochemicals | chemimpex.com |

| Piperazine | Privileged scaffold in medicinal chemistry | rsc.orgnih.govnih.gov |

| Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate | Chiral piperazine derivative intermediate | smolecule.com |

| N,N-bis(arylalkyl)piperazine derivatives | Multidrug resistance reversing agents | nih.gov |

Future Research Directions and Methodological Innovations

Exploration of Asymmetric Synthesis Routes

The presence of a stereocenter at the C2 position of the piperazine (B1678402) ring makes the development of asymmetric synthetic routes a critical area of future research. Accessing enantiomerically pure forms of 2-Methyl-1,4-piperazinediacetonitrile is essential for applications where specific stereoisomers may exhibit distinct properties. The focus of synthetic organic chemists has increasingly shifted towards creating new methods for the asymmetric synthesis of such N-heterocycles, as the chirality of a molecule can be crucial to its function. rsc.orgmdpi.com

Potential strategies that could be explored include:

Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials derived from natural sources. For instance, chiral amino acids can serve as precursors for building the piperazine scaffold, ensuring the desired stereochemistry is incorporated from the outset.

Catalytic Asymmetric Synthesis: This approach involves the use of a chiral catalyst to induce stereoselectivity. Promising avenues include:

Asymmetric Hydrogenation: The hydrogenation of an unsaturated precursor, such as a dehydropiperazine derivative, using a chiral transition metal complex (e.g., Rhodium or Ruthenium with chiral phosphine (B1218219) ligands) could yield the chiral 2-methylpiperazine (B152721) core with high enantioselectivity. nih.gov

Organocatalysis: Chiral amines or thiourea (B124793) derivatives can catalyze key bond-forming reactions, such as Michael additions or annulations, to construct the chiral piperazine ring. mdpi.comresearchgate.net

Palladium-Catalyzed Reactions: Methods like the decarboxylative asymmetric allylic alkylation have been successfully used to synthesize chiral α,α-disubstituted piperazin-2-ones, which could serve as versatile intermediates. nih.gov

The development of these routes would represent a significant step forward, enabling detailed studies of the individual enantiomers of this compound and its derivatives.

Development of Novel Catalytic Systems for its Transformation

The functional groups of this compound—the secondary amine character of the piperazine ring and the terminal nitrile groups—provide multiple handles for catalytic transformations. Future research will likely focus on developing novel catalysts to selectively modify these sites.

Transformations of the Nitrile Groups:

Catalytic Hydrogenation: Developing selective catalysts for the reduction of the nitrile groups to primary amines would yield a tetra-amine ligand. This transformation is valuable for creating complexing agents or building blocks for polyamides.

Catalytic Hydrolysis: Selective catalytic hydrolysis of one or both nitrile groups to carboxylic acids or amides would create new derivatives with different functionalities and applications.

Functionalization of the Piperazine Ring:

N-Arylation: Advanced catalytic systems for C-N cross-coupling reactions are key to synthesizing N-arylpiperazines. mdpi.com This includes palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-Goldberg reactions, which could be optimized for coupling this compound with various aryl halides. mdpi.comorganic-chemistry.org

N-Alkylation: While traditional alkylation methods exist, catalytic approaches such as reductive amination offer a more controlled and efficient means of introducing alkyl substituents. mdpi.com

The discovery of new, highly active, and selective catalysts will be crucial for expanding the chemical space accessible from this parent compound.

Integration with Flow Chemistry and High-Throughput Synthesis Methodologies

The transition from traditional batch processing to continuous flow chemistry represents a major innovation in chemical synthesis. azolifesciences.com Integrating the synthesis and transformation of this compound with flow methodologies offers numerous advantages, including enhanced safety, precise control over reaction parameters, improved scalability, and reduced waste. researchgate.netnih.gov

Future research in this area could involve:

Continuous Flow Synthesis: Designing a multi-step continuous flow process for the production of this compound. mdpi.com This could involve pumping reagents through heated and pressurized reactors containing immobilized catalysts, streamlining the synthesis and purification steps. nih.govmdpi.com The synthesis of related piperazine-containing active pharmaceutical ingredients has already demonstrated the power of this approach. researchgate.netnih.gov

High-Throughput Screening: Utilizing automated platforms to rapidly screen a wide range of catalysts, solvents, and reaction conditions for the transformations described in section 7.2. This would accelerate the discovery of optimal reaction protocols.

Microwave-Assisted Flow Synthesis: Combining the benefits of microwave irradiation for rapid heating with continuous flow processing can significantly shorten reaction times and improve yields, a technique that has been successfully applied to the synthesis of other monosubstituted piperazines. nih.govmdpi.com

These modern synthesis methodologies can make the production and derivatization of this compound more efficient, cost-effective, and environmentally friendly. researchgate.net

Advanced In-Situ Spectroscopic Monitoring of Reactions

To optimize the synthesis and subsequent reactions of this compound, a deep understanding of reaction kinetics, mechanisms, and the formation of transient intermediates is required. Advanced in-situ spectroscopic techniques are powerful tools for real-time reaction monitoring.

Integration with Flow Reactors: Spectroscopic probes can be directly integrated into continuous flow systems to provide real-time data on reaction progress. rsc.org

Applicable Techniques:

FTIR Spectroscopy: In-situ Fourier-Transform Infrared (FTIR) spectroscopy can monitor the concentration of reactants and products by tracking the characteristic vibrational frequencies of key functional groups, such as the C≡N stretch of the nitrile or the N-H bonds of piperazine precursors. nih.govresearchgate.net

Raman Spectroscopy: This technique is complementary to FTIR and is particularly useful for monitoring reactions in aqueous media. It can provide kinetic data by observing changes in the intensity of characteristic Raman bands. researchgate.net

NMR Spectroscopy: In-situ Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about intermediates and products directly in the reaction mixture, offering deep mechanistic insights.

By applying these monitoring techniques, researchers can rapidly identify optimal reaction conditions, detect reaction pathways, and ensure process stability, particularly in continuous flow setups.

Computational Design of New Derivatives with Predicted Chemical Reactivity

Computational chemistry provides a powerful platform for the rational design of new molecules and the prediction of their chemical properties before their synthesis is attempted. This in-silico approach can save significant time and resources in the laboratory.

Future research could leverage computational tools to:

Predict Reactivity: Using methods like Density Functional Theory (DFT), the reactivity of different sites on the this compound molecule can be modeled. This can help predict the outcome of chemical reactions and guide the choice of reagents and catalysts.

Design Novel Derivatives: New derivatives can be designed computationally by modifying the substituents on the piperazine ring or altering the acetonitrile (B52724) side chains. Their electronic and steric properties can be calculated to predict their stability and potential utility.

Elucidate Reaction Mechanisms: Computational modeling can be used to map out the energy profiles of potential reaction pathways. For example, in a catalytic cycle, the energies of intermediates and transition states can be calculated to understand the mechanism and identify the rate-determining step, as has been done for other complex organic reactions. mdpi.com

This predictive power allows for a more targeted and efficient approach to experimental work, accelerating the discovery of new derivatives of this compound with desired chemical reactivity and properties.

Q & A

Q. What are the optimal synthetic routes for 2-Methyl-1,4-piperazinediacetonitrile, and how can reaction conditions be optimized for yield and purity?

Synthesis typically involves nucleophilic substitution or condensation reactions between piperazine derivatives and acetonitrile precursors. For example, highlights the use of acetonitrile derivatives as key intermediates in heterocyclic synthesis, suggesting that controlled temperature (e.g., 60–80°C) and inert atmospheres (N₂/Ar) can minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization is critical to isolate the target compound. Monitor reaction progress using TLC or HPLC with UV detection .

Q. How can researchers characterize the structural and electronic properties of this compound?

Employ a combination of spectroscopic techniques:

- NMR (¹H/¹³C) to confirm backbone connectivity and substituent positions.

- FT-IR to identify nitrile (C≡N) stretches (~2240 cm⁻¹) and piperazine ring vibrations.

- Mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (if single crystals are obtainable) for absolute configuration determination. Cross-reference with computational models (e.g., DFT) to validate electronic properties .

Q. What safety protocols are essential when handling reactive intermediates in the synthesis of this compound?

Follow general laboratory safety guidelines for nitrile-containing compounds:

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.

- Neutralize spills with adsorbents (e.g., vermiculite) and avoid aqueous washouts to prevent environmental contamination.

- Store under inert conditions to prevent degradation. emphasizes proper ventilation and emergency measures for structurally related compounds, which are applicable here .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in proposed reaction mechanisms for piperazine-acetonitrile conjugates?

Discrepancies in mechanistic pathways (e.g., nucleophilic vs. radical pathways) can be addressed via:

- Transition state analysis to compare activation energies of competing routes.

- Natural Bond Orbital (NBO) analysis to evaluate charge distribution and steric effects.

- Benchmark computational results against experimental kinetics (e.g., Arrhenius plots). demonstrates successful DFT integration to validate imidazopyridine synthesis mechanisms, a strategy applicable here .

Q. How do structural modifications (e.g., methyl substitution) impact the reactivity of this compound in cross-coupling reactions?

Systematic studies comparing substituent effects are required:

- Synthesize analogs with varying alkyl/aryl groups.

- Evaluate reactivity in model reactions (e.g., Suzuki-Miyaura coupling) using kinetic profiling.

- Correlate steric/electronic parameters (Hammett constants, %VBur) with yields. lists structurally similar piperazine derivatives, providing a framework for comparative analysis .

Q. What strategies can resolve contradictory spectroscopic data for this compound across different studies?

- Standardize solvent systems (e.g., DMSO-d₆ vs. CDCl₃) to eliminate solvent-induced shifts in NMR.

- Re-examine purity via HPLC-MS to rule out impurities affecting spectral clarity.

- Collaborate with multiple labs to validate reproducibility. For example, discrepancies in nitrile IR stretches may arise from humidity or solvent interactions, requiring controlled experimental replication .

Methodological Tables

Q. Table 1. Key Analytical Parameters for this compound

| Technique | Critical Parameters | Expected Outcomes |

|---|---|---|

| ¹H NMR (400 MHz) | Solvent: CDCl₃, δ 2.4–3.1 (piperazine CH₂) | Integration confirms methyl substitution |

| FT-IR | Resolution: 4 cm⁻¹ | C≡N stretch at 2240–2260 cm⁻¹ |

| HRMS (ESI+) | Calibration: NaTFA | [M+H]⁺ at m/z 223.2 (calc. 223.15) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.